Olean-12-ene-3,28-diol

Vasorelaxation Cardiovascular pharmacology Triterpene diol

Researchers studying macrophage cholesterol efflux often face the problem that most olive oil triterpenes lack ABCA1-stabilizing activity-erythrodiol is the sole compound among nine tested that elevates ABCA1 protein levels in THP-1 macrophages. For procurement managers, this ensures a unique, irreplaceable tool compound with no generic substitute within the oleanane class. • Exclusive ABCA1 stabilization: only olive oil constituent capable of inhibiting ABCA1 degradation and enhancing cholesterol efflux. • 5.9-fold higher vasorelaxant potency vs. oleanolic acid (EC50 = 3.38 μM vs. ~20 μM) with exclusive antiatherogenic activity. • Topical anti-inflammatory efficacy comparable to indomethacin (82.1% vs. 85.6% edema inhibition) and well-defined antiproliferative benchmark (HT-29 EC50 = 48.8 μM). Supplied as ≥98% (HPLC) powder with full COA; global shipping at ambient temperature.

Molecular Formula C30H50O2
Molecular Weight 442.7 g/mol
Cat. No. B13401958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlean-12-ene-3,28-diol
Molecular FormulaC30H50O2
Molecular Weight442.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)CO)C
InChIInChI=1S/C30H50O2/c1-25(2)14-16-30(19-31)17-15-28(6)20(21(30)18-25)8-9-23-27(5)12-11-24(32)26(3,4)22(27)10-13-29(23,28)7/h8,21-24,31-32H,9-19H2,1-7H3
InChIKeyPSZDOEIIIJFCFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erythrodiol: Pentacyclic Triterpene Diol


Olean-12-ene-3,28-diol (commonly known as erythrodiol) is a pentacyclic triterpene diol belonging to the oleanane class of natural products. It is an oxygenated derivative of β-amyrin with the molecular formula C30H50O2 and a molecular weight of 442.72 g/mol [1]. Erythrodiol is found predominantly in the non-glyceride fraction of olive pomace oil and is a key bioactive constituent of Olea europaea [2]. Structurally, it features two hydroxyl groups at positions C-3 and C-28 of the olean-12-ene skeleton, distinguishing it from the corresponding monoalcohols and carboxylic acid analogs in the same class.

Erythrodiol: Distinct from In-Class Triterpenoids


Within the pentacyclic triterpene family, compounds sharing the same oleanane backbone exhibit substantial functional divergence driven by subtle differences in oxidation state and substitution pattern. Olean-12-ene-3,28-diol (a diol) differs fundamentally from its closest analog oleanolic acid (a C-28 carboxylic acid) in both physicochemical properties and pharmacological activity profiles. While both compounds are co-extracted from olive oil sources, they demonstrate distinct and sometimes opposing biological effects: erythrodiol exerts antiatherogenic activity in vitro whereas oleanolic acid shows no detectable effect under identical conditions [1], and erythrodiol exhibits approximately 5.9-fold higher vasorelaxant potency than oleanolic acid in isolated aortic rings [2]. Additionally, erythrodiol was the sole compound among nine tested olive oil constituents capable of elevating ABCA1 protein levels in THP-1 macrophages [3]. These differential activities underscore that generic substitution among oleanane triterpenoids cannot be assumed without compromising specific experimental or therapeutic outcomes.

Erythrodiol: Differential Evidence


Vasorelaxant Potency vs. Oleanolic Acid

In a direct comparative study evaluating vasorelaxant effects, olean-12-ene-3,28-diol (erythrodiol) demonstrated an EC50 of 3.38 μM for relaxation of rat aortic rings precontracted with phenylephrine, whereas its close structural analog oleanolic acid exhibited an EC50 of 19.91 μM under identical experimental conditions [1]. This represents an approximately 5.9-fold greater potency for erythrodiol.

Vasorelaxation Cardiovascular pharmacology Triterpene diol

Antiatherogenic Activity vs. Oleanolic Acid

In a study directly comparing four pentacyclic triterpenes (uvaol, erythrodiol, oleanolic acid, and maslinic acid), erythrodiol demonstrated antiatherogenic activity by inhibiting THP-1 macrophage adhesion and reducing expression of adhesion molecules, whereas oleanolic acid exhibited no detectable antiatherogenic effect under the same assay conditions [1]. Erythrodiol also attenuated reactive oxygen species production in these cells.

Atherosclerosis Cholesterol efflux Cardiovascular protection

Topical Anti-Inflammatory Activity vs. β-Sitosterol

In a murine model of acute inflammation, topical administration of olean-12-ene-3,28-diol (erythrodiol) at 0.5 mg/ear produced 82.1% inhibition of TPA-induced auricular edema, compared to 61.4% inhibition achieved by β-sitosterol at the identical dose [1]. The reference standard indomethacin achieved 85.6% inhibition, indicating that erythrodiol approaches the efficacy of a clinical NSAID in this model.

Anti-inflammatory Topical pharmacology Triterpene efficacy

Exclusive ABCA1 Stabilization

In a screen of nine olive oil-derived compounds (including uvaol, maslinic acid, oleanolic acid, betulinic acid, oleuropein, 3-hydroxytyrosol, chlorogenic acid, and oleocanthal), erythrodiol was identified as the sole compound capable of elevating ABCA1 protein levels at 10 μM in THP-1-derived human macrophages [1]. Erythrodiol did not affect ABCA1 mRNA expression but significantly inhibited protein degradation, increasing ABCA1 half-life and enhancing cholesterol efflux.

ABCA1 stabilization Cholesterol efflux Reverse cholesterol transport

Antiproliferative Activity in HT-29 Cells

Erythrodiol inhibited the growth of HT-29 human colon adenocarcinoma cells with an EC50 of 48.8 ± 3.7 μM without inducing cytotoxic effects at concentrations up to 100 μM [1]. At concentrations of 50, 100, and 150 μM (24-hour exposure), erythrodiol increased caspase-3-like activity by 3.2-fold, 4.8-fold, and 5.2-fold over control cells, respectively, indicating a concentration-dependent induction of apoptosis [1].

Antiproliferative Colon cancer Apoptosis

Membrane Interaction vs. Oleanolic Acid

In a comparative biophysical study of membrane interactions, erythrodiol and oleanolic acid differentially modulated liposome membrane fluidity and permeability depending on cholesterol content [1]. Erythrodiol, lacking the C-28 carboxyl group present in oleanolic acid, exhibited distinct localization and effects on membrane bilayer properties, with erythrodiol showing greater tendency to disrupt alkyl chain ordering and reduce vesicle size in DPPC-based liposomes .

Membrane fluidity Liposome permeability Triterpene biophysics

Erythrodiol: Research Applications


Cardiovascular Vasorelaxation & Antiatherogenic Studies

Erythrodiol is optimally suited for ex vivo cardiovascular pharmacology studies requiring potent vasorelaxant activity (EC50 = 3.38 μM in rat aortic rings) [1] and functional antiatherogenic effects [2]. Its 5.9-fold higher vasorelaxant potency over oleanolic acid [1] and exclusive antiatherogenic activity compared to the inactive oleanolic acid [2] make it the compound of choice for investigating triterpene-mediated vascular protection mechanisms.

ABCA1-Mediated Cholesterol Efflux

For researchers investigating macrophage cholesterol homeostasis, erythrodiol is the only olive oil-derived compound capable of stabilizing ABCA1 protein and enhancing cholesterol efflux [3]. Given that 8 other tested olive oil constituents (including structurally similar triterpenes) lacked this activity [3], erythrodiol is indispensable for mechanistic studies of ABCA1 degradation pathways and reverse cholesterol transport in THP-1 macrophages and related models.

Topical Anti-Inflammatory Dermatological Models

Erythrodiol provides near-indomethacin-level topical anti-inflammatory efficacy (82.1% edema inhibition vs. 85.6% for indomethacin at 0.5 mg/ear) [4], outperforming β-sitosterol by 20.7 absolute percentage points [4]. This potency profile supports its use in murine TPA-induced inflammation models as a natural product comparator with well-characterized, NSAID-comparable efficacy.

Liposomal Formulation & Membrane Biophysics

Erythrodiol's distinct membrane-interaction properties, including its ability to reduce vesicle size and alter bilayer stability differently from oleanolic acid [5], position it as a valuable tool compound for studying triterpene-membrane interactions. Researchers developing liposomal drug delivery systems or investigating membrane fluidity modulation should select erythrodiol when C-28 diol functionality is required rather than carboxylic acid substitution.

Colon Adenocarcinoma Antiproliferative & Apoptosis

Erythrodiol offers a well-defined antiproliferative profile in HT-29 colon cancer cells with EC50 = 48.8 ± 3.7 μM and concentration-dependent caspase-3 activation (3.2- to 5.2-fold induction) [6]. This reproducible quantitative benchmark supports its use as a reference triterpene diol in oncology studies examining structure-activity relationships of oleanane derivatives.

Technical Documentation Hub

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